molecular formula C22H10F4 B3039917 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene CAS No. 1408279-25-3

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene

Cat. No.: B3039917
CAS No.: 1408279-25-3
M. Wt: 350.3 g/mol
InChI Key: ZNPXKSNJBLIZIP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene: is a fluorinated aromatic compound with the molecular formula C22H10F4 . This compound is characterized by the presence of four fluorine atoms and two phenylethynyl groups attached to a benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the coupling of 1,2,4,5-tetrafluorobenzene with phenylacetylene under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is unique due to the presence of both fluorine atoms and phenylethynyl groups, which impart distinct electronic and steric properties. This combination of functional groups makes it particularly valuable in the design of advanced materials and organic electronic devices .

Biological Activity

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties based on recent research findings.

Synthesis and Characterization

The compound can be synthesized via various methods, including the Diels-Alder reaction and other organic synthesis techniques. The characterization typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Table 1: Characterization Data

PropertyValue
Molecular FormulaC18_{18}H12_{12}F4_{4}
Molecular Weight318.28 g/mol
Melting PointNot Available
LogP3.817
PSA (Polar Surface Area)18.46 Ų

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties against specific cancer cell lines. In vitro studies have shown cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents .
  • Antibacterial Effects : Preliminary studies suggest that the compound may possess antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Antiviral Properties : Some investigations have explored its potential as an antiviral agent, particularly against RNA viruses. The compound's ability to inhibit viral replication has been noted in certain assays .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through a mitochondrial pathway .
  • Case Study 2 : Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in vitro .

Discussion

The biological activities of this compound highlight its potential as a lead compound for drug development. Its unique fluorinated structure may contribute to enhanced bioactivity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F4/c23-19-17(13-11-15-7-3-1-4-8-15)20(24)22(26)18(21(19)25)14-12-16-9-5-2-6-10-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPXKSNJBLIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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